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Compound of Interest

(4-Chloro-2,3-difluorophenyl)
Compound Name:

(methyl)sulfane
CAS No.: 1807125-31-0
Cat. No.: B6305615

Get Quote

Executive Summary

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1807125-31-0) is a polyhalogenated
thioether characterized by a "decorated arene" scaffold. The unique substitution pattern—
featuring a methylthio group, two vicinal fluorine atoms, and a chlorine atom—imparts specific
electronic and steric properties ideal for bioisosteric replacement in drug discovery. The
electron-withdrawing fluorine atoms modulate the basicity and metabolic stability of the ring,
while the chlorine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-
Miyaura), and the methylthio group acts as a precursor for sulfoxides, sulfones, or sulfoximines.

Chemical Identity & Physicochemical Data
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IUPAC Name

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Common Names

4-Chloro-2,3-difluorothioanisole; 1-Chloro-2,3-

difluoro-4-(methylthio)benzene

CAS Number 1807125-31-0
Molecular Formula C7HsCIF2S
Molecular Weight 210.63 g/mol
SMILES CSclc(F)c(F)c(Clecl
PGKZFBCCPXBBNW-UHFFFAQOYSA-N
InChl Key )
(Isomer analog check required)
Appearance Pale yellow liquid to low-melting solid
Boiling Point ~245-255 °C (Predicted at 760 mmHQ)
Density ~1.4 g/cm?3 (Predicted)
- Soluble in DCM, EtOAc, DMSO:; Insoluble in
Solubility

water

Synthetic Pathways & Manufacturing Logic

The synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is primarily achieved through
Nucleophilic Aromatic Substitution (SrAr). This route is preferred for its scalability and atom
economy compared to diazonium-based methods.

Primary Route: Regioselective SnAr

The starting material, 1-chloro-2,3,4-trifluorobenzene, undergoes SnAr with sodium
thiomethoxide (NaSMe).

» Regioselectivity Logic: The precursor has three fluorine atoms. In SnAr reactions on
polyfluorobenzenes, the nucleophile attacks the position most activated by electron-
withdrawing groups (EWGSs) located ortho or para to the site of attack.[1]
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o Position 1 (Target): Para to Chlorine (weak activator) and Ortho to Fluorine.
o Position 2: Ortho to Fluorine (Pos 1 & 3).
o Position 3: Ortho to Fluorine and Ortho to Chlorine.

o Mechanistic Insight: While fluorine is a strong EWG, the para-directing effect of the
chlorine atom (via inductive withdrawal, despite mesomeric donation) combined with the
leaving group ability of fluorine (F~ >> CI~ in SnAr) directs the thiomethoxide to Position 1
(relative to the original numbering of the trifluoro precursor, becoming Position 1 of the
thioanisole product).

Reaction Scheme Visualization
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Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 4-chloro-2,3-
difluorothioanisole.

Experimental Protocol (Standardized)

Objective: Preparation of 10 g of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane via S»Ar.

Materials:

e 1-Chloro-2,3,4-trifluorobenzene (16.6 g, 100 mmol)
¢ Sodium thiomethoxide (NaSMe) (7.7 g, 110 mmol)

e N,N-Dimethylformamide (DMF) (anhydrous, 100 mL)

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b6305615/docs?utm_src=pdf-body-img#technical-monograph-4-chloro-2-3-difluorophenyl-methyl-sulfane
https://www.benchchem.com/product/b6305615/docs?utm_src=pdf-body#technical-monograph-4-chloro-2-3-difluorophenyl-methyl-sulfane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6305615?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Ethyl Acetate (EtOAc) & Brine for workup

Procedure:

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
temperature probe, and nitrogen inlet.

Solvation: Charge the flask with DMF (100 mL) and cool to 0 °C using an ice bath.

Reagent Addition: Add NaSMe (7.7 g) portion-wise to the stirring DMF, ensuring the internal
temperature remains < 5 °C. Stir for 15 minutes to ensure full dissolution/suspension.

Substrate Addition: Add 1-Chloro-2,3,4-trifluorobenzene (16.6 g) dropwise via a syringe or
addition funnel over 20 minutes. Note: Exotherm is possible.[2]

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4—6 hours.
Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or GC-MS.

Quench: Pour the reaction mixture slowly into 300 mL of ice-cold water.
Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL).

Wash: Wash the combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to
remove residual DMF.

Drying: Dry over anhydrous MgSOa, filter, and concentrate under reduced pressure.

Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes
to 5% EtOAc/Hexanes) to yield the product as a pale yellow oil.

Reactivity & Applications in Drug Discovery

This compound serves as a "linchpin” intermediate. Its tri-functional nature allows for
orthogonal chemical modifications, making it highly valuable for Structure-Activity Relationship
(SAR) studies.

Functionalization Logic
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o C—CI Bond (Cross-Coupling): The chlorine atom at position 4 is activated for Palladium-
catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing effect
of the adjacent fluorines. This allows the attachment of biaryl systems common in kinase
inhibitors.

o S—Me Group (Oxidation): The methylthio group can be selectively oxidized to a sulfoxide
(chiral center potential) or sulfone (strong EWG) using m-CPBA or Oxone®.

o Fluorine Substituents: The 2,3-difluoro motif increases metabolic stability by blocking the
oxidation of the phenyl ring (metabolic blocking) and modulating the pKa of any proximal
acidic protons.

Downstream Pathway Visualization
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Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling

e Hazards: Irritant to eyes, respiratory system, and skin. Thioethers often possess a
disagreeable odor; handle in a well-ventilated fume hood.

» Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8 °C.

¢ Incompatibility: Strong oxidizing agents (risk of uncontrolled oxidation to sulfoxide/sulfone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(methyl)sulfane]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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